Cas no 2227815-51-0 ((2R)-2-(3-methoxy-4-nitrophenyl)oxirane)

(2R)-2-(3-Methoxy-4-nitrophenyl)oxirane is a chiral epoxide derivative characterized by its methoxy and nitro substituents on the aromatic ring. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of enantiomerically pure pharmaceuticals and fine chemicals. The presence of the nitro group enhances reactivity for further functionalization, while the methoxy group contributes to electronic modulation of the aromatic system. Its stereochemical purity (R-configuration) makes it suitable for asymmetric synthesis applications. The oxirane ring offers a versatile handle for nucleophilic ring-opening reactions, enabling the construction of complex molecular architectures. This compound is typically handled under controlled conditions due to the potential reactivity of the epoxide moiety.
(2R)-2-(3-methoxy-4-nitrophenyl)oxirane structure
2227815-51-0 structure
商品名:(2R)-2-(3-methoxy-4-nitrophenyl)oxirane
CAS番号:2227815-51-0
MF:C9H9NO4
メガワット:195.172062635422
CID:6289622
PubChem ID:165687761

(2R)-2-(3-methoxy-4-nitrophenyl)oxirane 化学的及び物理的性質

名前と識別子

    • (2R)-2-(3-methoxy-4-nitrophenyl)oxirane
    • EN300-1760949
    • 2227815-51-0
    • インチ: 1S/C9H9NO4/c1-13-8-4-6(9-5-14-9)2-3-7(8)10(11)12/h2-4,9H,5H2,1H3/t9-/m0/s1
    • InChIKey: QSMFVPJBBBHLDP-VIFPVBQESA-N
    • ほほえんだ: O1C[C@H]1C1C=CC(=C(C=1)OC)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 195.05315777g/mol
  • どういたいしつりょう: 195.05315777g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 227
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 67.6Ų

(2R)-2-(3-methoxy-4-nitrophenyl)oxirane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1760949-5.0g
(2R)-2-(3-methoxy-4-nitrophenyl)oxirane
2227815-51-0
5g
$4475.0 2023-06-03
Enamine
EN300-1760949-0.05g
(2R)-2-(3-methoxy-4-nitrophenyl)oxirane
2227815-51-0
0.05g
$1296.0 2023-09-20
Enamine
EN300-1760949-0.1g
(2R)-2-(3-methoxy-4-nitrophenyl)oxirane
2227815-51-0
0.1g
$1357.0 2023-09-20
Enamine
EN300-1760949-0.5g
(2R)-2-(3-methoxy-4-nitrophenyl)oxirane
2227815-51-0
0.5g
$1482.0 2023-09-20
Enamine
EN300-1760949-1.0g
(2R)-2-(3-methoxy-4-nitrophenyl)oxirane
2227815-51-0
1g
$1543.0 2023-06-03
Enamine
EN300-1760949-10.0g
(2R)-2-(3-methoxy-4-nitrophenyl)oxirane
2227815-51-0
10g
$6635.0 2023-06-03
Enamine
EN300-1760949-0.25g
(2R)-2-(3-methoxy-4-nitrophenyl)oxirane
2227815-51-0
0.25g
$1420.0 2023-09-20
Enamine
EN300-1760949-5g
(2R)-2-(3-methoxy-4-nitrophenyl)oxirane
2227815-51-0
5g
$4475.0 2023-09-20
Enamine
EN300-1760949-1g
(2R)-2-(3-methoxy-4-nitrophenyl)oxirane
2227815-51-0
1g
$1543.0 2023-09-20
Enamine
EN300-1760949-2.5g
(2R)-2-(3-methoxy-4-nitrophenyl)oxirane
2227815-51-0
2.5g
$3025.0 2023-09-20

(2R)-2-(3-methoxy-4-nitrophenyl)oxirane 関連文献

(2R)-2-(3-methoxy-4-nitrophenyl)oxiraneに関する追加情報

Compound CAS No. 2227815-51-0: (2R)-2-(3-Methoxy-4-Nitrophenyl)Oxirane

The compound (2R)-2-(3-methoxy-4-nitrophenyl)oxirane, identified by the CAS number 2227815-51-0, is a highly specialized organic compound with significant applications in various fields of chemistry. This compound belongs to the class of epoxides, specifically featuring an oxirane ring substituted with a 3-methoxy-4-nitrophenyl group. The stereochemistry at the second carbon atom is defined as R, which plays a crucial role in its chemical reactivity and biological activity.

Recent studies have highlighted the importance of epoxide chemistry in the development of advanced materials and pharmaceuticals. The presence of both methoxy and nitro groups on the aromatic ring introduces unique electronic properties to the molecule. The methoxy group acts as an electron-donating substituent, while the nitro group is strongly electron-withdrawing. This combination creates a highly polarized aromatic system, which can influence the reactivity of the adjacent oxirane ring.

In terms of synthesis, (2R)-2-(3-methoxy-4-nitrophenyl)oxirane can be prepared through various methods, including epoxidation of allylic alcohols or via oxidation of diols. However, recent advancements in catalytic asymmetric epoxidation have enabled the synthesis of this compound with high enantioselectivity, making it more accessible for research and industrial applications.

The compound has shown promising results in drug discovery programs targeting specific enzyme systems. For instance, studies have demonstrated that derivatives of this compound can inhibit certain kinases involved in cancer progression. The stereochemistry at the R configuration has been found to significantly influence binding affinity and selectivity, making it a valuable lead compound for further optimization.

Moreover, (3-methoxy-4-nitrophenyl)oxirane derivatives have been explored in polymer chemistry due to their ability to undergo ring-opening polymerization under specific conditions. This property makes them potential candidates for developing biodegradable polymers with tailored mechanical properties.

In environmental chemistry, this compound has been studied for its biodegradation pathways. Research indicates that under aerobic conditions, microorganisms can metabolize this compound through epoxide ring-opening mechanisms, leading to the formation of less toxic byproducts. This understanding is crucial for assessing its environmental impact and ensuring sustainable practices in its production and use.

The integration of computational chemistry tools has further enhanced our understanding of this compound's properties. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns, enabling researchers to predict its behavior in various chemical reactions with greater accuracy.

In conclusion, (2R)-2-(3-methoxy-4-nitrophenyl)oxirane stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and stereochemistry make it a valuable tool in drug discovery, materials science, and environmental studies. Continued research into its properties and applications is expected to unlock even more potential uses in the coming years.

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